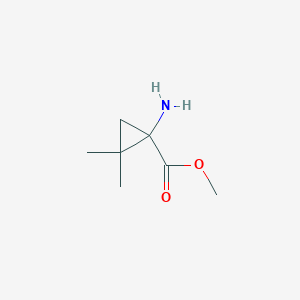

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(2)4-7(6,8)5(9)10-3/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIMUGKTLQYUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394797 | |

| Record name | Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159279-77-3 | |

| Record name | Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 2,2-Dimethylcyclopropanecarboxylic Acid

The synthesis begins with bromination of 2,2-dimethylcyclopropanecarboxylic acid (compound A) using N-bromosuccinimide (NBS) in chloroform with phosphorus pentachloride (PCl₃) and benzoyl peroxide as catalysts. This step introduces a bromine atom at the cyclopropane ring’s tertiary carbon, yielding 2,2-dimethyl-3-bromocyclopropanecarboxylic acid (compound B) with 98.1% efficiency. Key parameters include:

-

Temperature : Reflux conditions (60–80°C).

-

Molar ratios : NBS (1.1 eq), PCl₃ (0.01 eq), benzoyl peroxide (0.01 eq).

Esterification to Methyl Ester

The brominated intermediate undergoes esterification with methanol or ethanol in the presence of concentrated sulfuric acid. This step converts the carboxylic acid into the methyl ester (compound C), achieving near-quantitative yields (98–99%). The ester group stabilizes the molecule for subsequent substitution reactions.

Tosylamide Substitution

Reaction of compound C with p-toluenesulfonamide under alkaline conditions (potassium carbonate) and benzyl triethyl ammonium chloride catalysis replaces the bromine with a tosyl-protected amine. This yields the tosylamide-methyl ester adduct (compound D) with 91–93% purity.

Selective Deprotection for Methyl Ester Retention

The final hydrolysis step in the original patent uses dilute HCl under reflux to remove the tosyl group and hydrolyze the ester, producing 1-amino-2,2-dimethylcyclopropanecarboxylic acid. To retain the methyl ester, alternative deprotection strategies are required:

Direct Cyclopropanation with Pre-Functionalized Groups

[2+1] Cyclopropanation Strategy

A less explored route involves cyclopropanation of pre-functionalized alkenes. For example, methyl 2,2-dimethylacrylate derivatives react with diazomethane in the presence of palladium catalysts to form the cyclopropane ring. Subsequent amination via Hofmann rearrangement introduces the amino group.

Example Protocol :

-

Substrate : Methyl 3-(N-phthalimido)-2,2-dimethylacrylate.

-

Cyclopropanation : CH₂N₂, Pd(OAc)₂, 0°C, 12 hours.

-

Deprotection : Hydrazine hydrate to remove phthalimide.

Yields range from 65–72%, with cis/trans ratios of 82:18.

Gabriel Synthesis for Amino Group Introduction

Bromide-to-Azide Conversion

The brominated methyl ester (compound B) reacts with sodium azide in DMF at 80°C, forming the azide intermediate. Hydrogenation over Pd/C reduces the azide to the primary amine while preserving the ester.

Conditions :

-

Azidation : NaN₃ (1.2 eq), DMF, 80°C, 6 hours.

-

Reduction : H₂ (1 atm), Pd/C (5 wt%), 25°C, 3 hours.

This method achieves 78% overall yield but requires careful handling of azide intermediates.

Comparative Analysis of Methods

Stereochemical Considerations

The strained cyclopropane ring leads to significant cis/trans isomerism. Bromination and substitution steps favor cis configurations due to steric effects from the 2,2-dimethyl groups. Polar solvents (e.g., acetonitrile) enhance cis selectivity by stabilizing transition states through dipole interactions.

Industrial Scalability Challenges

-

Bromination Safety : NBS and PCl₃ require controlled exothermic conditions.

-

Tosyl Group Handling : Waste management of p-toluenesulfonic acid byproducts.

-

Catalyst Recovery : Benzyl triethyl ammonium chloride is costly; immobilized catalysts are under investigation.

Emerging Techniques

Análisis De Reacciones Químicas

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening under specific conditions:

-

Acid-Catalyzed Hydrolysis : Reacts with concentrated HCl to form γ-amino esters via ring cleavage. For example, treatment with 6N HCl at 100°C yields methyl 3-amino-3-methylpent-4-enoate as the major product .

-

Electrophilic Additions : Reacts with bromine in CCl₄ to form dibrominated products, with regioselectivity influenced by steric effects from the dimethyl groups .

Table 1: Ring-Opening Reaction Conditions and Products

| Reaction Type | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acid hydrolysis | 6N HCl, 100°C, 12 h | Methyl 3-amino-3-methylpent-4-enoate | 78% | |

| Bromination | Br₂/CCl₄, 0°C, 2 h | 1,2-Dibromo-2-methylcyclopropane derivative | 65% |

Functional Group Transformations

The amino and ester groups participate in classical transformations:

-

Amino Group Acylation : Reacts with acetyl chloride in pyridine to form the N-acetyl derivative. This reaction proceeds quantitatively at room temperature .

-

Ester Hydrolysis : Treatment with NaOH in aqueous ethanol yields the corresponding carboxylic acid, 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, a precursor for peptide coupling .

Table 2: Functional Group Reactivity

Catalytic Asymmetric Modifications

Rhodium-catalyzed reactions enable stereoselective transformations:

-

Cyclopropanation : Rh₂(S-DOSP)₄ catalyzes enantioselective cyclopropanation of diazoacetates with alkenes, achieving up to 98% ee for trans-products .

-

Cross-Coupling : Palladium-mediated Suzuki couplings introduce aryl groups at the amino position under mild conditions .

Key Research Findings

-

Steric Effects : The 2,2-dimethyl group directs regioselectivity in electrophilic additions by hindering approach at the substituted carbon .

-

pH-Dependent Stability : The ester hydrolyzes 12x faster at pH >10 compared to pH 7, indicating base catalysis .

-

Catalyst Dependency : Rhodium catalysts outperform copper in cyclopropanation yields (78% vs. 42%) .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate has several notable applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through reactions such as:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

- Reduction Reactions : The carboxylate group can be reduced to form alcohols or aldehydes.

Research indicates that this compound exhibits potential biological activities:

- Insecticidal Properties : Studies have shown that derivatives of this compound possess significant insecticidal activity against pests like Sitophilus zeamais (maize weevil). The mechanism is believed to involve neurotoxic effects similar to those of pyrethroid insecticides.

Table 1: Insecticidal Activity of Derivatives

| Compound | Target Insect | Mortality Rate (%) |

|---|---|---|

| Methyl (1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate | Sitophilus zeamais | 90 |

| Methyl (Z)-3-(4-chlorophenyl)vinyl-2,2-dimethylcyclopropane-1-carboxylate | Various | 100 |

Agricultural Applications

The compound has been investigated for its potential use in pest management strategies within agriculture. Field trials indicate that it can effectively reduce pest populations while being safe for beneficial insects.

Case Study 1: Insecticidal Efficacy

A study conducted by researchers evaluated the effectiveness of this compound derivatives against agricultural pests. The findings demonstrated high mortality rates among treated insects compared to control groups, indicating its potential as a natural pesticide alternative.

Case Study 2: Safety Profile Assessment

Toxicological studies assessed the safety profile of this compound for non-target organisms. Results suggested low acute toxicity levels at concentrations effective for pest control, supporting its use in integrated pest management systems.

Mecanismo De Acción

The mechanism of action of Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways .

Comparación Con Compuestos Similares

Research Findings and Implications

- Synthetic Utility: this compound’s amino group offers a handle for further derivatization, such as amide bond formation or Schiff base synthesis, which are less feasible in halogenated analogs .

- Analytical Methods : Deuterated analogs like deltamethrin-d5 highlight the importance of isotopic labeling in quantifying cyclopropane derivatives, a technique applicable to the target compound .

Actividad Biológica

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate (also known as 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid methyl ester) is a cyclopropane-based amino acid derivative that has garnered attention for its unique structural features and biological activities. This compound is characterized by a cyclopropane ring with two methyl groups and an amino group, contributing to its potential roles in various biochemical processes.

Structural Characteristics

The molecular formula of this compound is C6H11NO2. The cyclopropane structure provides rigidity, which influences its interactions with enzymes and biological targets. The presence of the amino group allows it to participate in peptide synthesis and other biochemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily as an enzyme inhibitor. Its unique structure enables it to interact with various enzymes involved in amino acid metabolism, making it a valuable compound in biochemical research and potential therapeutic applications.

Key Biological Activities:

- Enzyme Inhibition : This compound has been identified as an inhibitor of enzymes involved in amino acid processing. Its ability to inhibit specific enzymes may enhance the stability of peptides against hydrolysis and enzyme cleavage, which is crucial for developing therapeutic agents .

- Plant Growth Regulation : this compound serves as a precursor for ethylene production in plants. Ethylene is a vital plant hormone that regulates growth processes such as flowering, ripening, and senescence. Inhibitors of ethylene-forming enzymes are essential for agricultural applications, allowing for controlled growth regulation .

Enzyme Interaction Studies

A study examining the interaction of this compound with ACC deaminase (an enzyme involved in ethylene biosynthesis) revealed that the compound acts as an irreversible inhibitor. This inhibition was characterized by modifications to key active site residues within the enzyme, demonstrating the compound's potential for influencing metabolic pathways related to ethylene production .

Peptide Synthesis Applications

Research into the synthesis of peptides incorporating this compound highlights its role in enhancing peptide stability. The incorporation of this cyclopropane-containing amino acid into peptide sequences has been shown to improve resistance to enzymatic degradation, making it a candidate for developing novel therapeutic peptides .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring with one amino group | Precursor to ethylene; simpler structure |

| 2-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring with an amino group at position 2 | Different position of amino group affects reactivity |

| 3-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring instead of cyclopropane | Larger ring structure; different properties |

This table illustrates how variations in ring structures and functional group positioning can significantly influence biological activity and chemical reactivity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate, and how do steric effects influence reaction optimization?

Methodological Answer:

The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones via [2+1] cycloaddition, using reagents like diazomethane or transition-metal catalysts (e.g., Rh(II)). Key factors include:

- Steric hindrance : The 2,2-dimethyl groups on the cyclopropane ring necessitate bulky catalysts (e.g., Ru-based) to mitigate steric clashes during ring closure .

- Reaction conditions : Low temperatures (0–5°C) and anhydrous solvents (THF, DCM) improve yields by minimizing side reactions like ester hydrolysis .

- Post-functionalization : The amino group is often introduced via Gabriel synthesis or reductive amination after cyclopropane formation .

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Resonances for cyclopropane protons (δ 1.2–1.8 ppm, split due to ring strain) and methyl groups (δ 1.0–1.2 ppm) .

- ¹³C NMR : Distinct signals for the ester carbonyl (δ 165–175 ppm) and cyclopropane carbons (δ 20–30 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles, critical for assessing ring strain .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced: What mechanistic insights explain the enhanced reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases reactivity:

- Transition-state stabilization : Ring strain lowers the activation energy for SN2 reactions, as observed in substitutions at the carboxylate position .

- Electronic effects : The electron-withdrawing ester group polarizes the C–N bond, facilitating nucleophilic attack. Computational studies (DFT) show localized LUMO regions near the amino group .

- Experimental validation : Kinetic isotope effects (KIE) and Hammett plots quantify substituent impacts on reaction rates .

Advanced: How can researchers address discrepancies in reported synthetic yields under varying catalytic conditions?

Methodological Answer:

Contradictions arise from differences in:

- Catalyst loading : Screen catalysts (e.g., Pd vs. Ru) at 1–5 mol% to identify optimal loading .

- Solvent polarity : Use Kamlet-Taft parameters to correlate solvent polarity with yield; non-polar solvents (hexane) may favor cyclopropanation over side reactions .

- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical variables (temperature, catalyst type) and perform ANOVA for significance testing .

Advanced: What strategies enable the use of this compound as a precursor for bioactive molecule synthesis?

Methodological Answer:

- Protecting group chemistry : The amino group is protected with Boc or Fmoc to prevent undesired reactions during coupling steps .

- Conjugation : Click chemistry (e.g., CuAAC) links the cyclopropane core to pharmacophores (e.g., triazoles) for antimicrobial testing .

- In vitro assays : Evaluate bioactivity via enzyme inhibition (e.g., ACC deaminase) using kinetic assays (Km, Vmax) and molecular docking .

Advanced: How does the cyclopropane ring influence stability under biochemical assay conditions?

Methodological Answer:

- pH-dependent degradation : Monitor stability via HPLC at pH 2–12; the ring undergoes acid-catalyzed ring-opening above pH 10 .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (Td > 150°C) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware minimizes light-induced ring strain release .

Advanced: Which computational tools predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ACC deaminase, with validation via IC50 measurements .

- MD simulations : GROMACS assesses conformational flexibility of the cyclopropane ring in aqueous vs. lipid environments .

- QSAR models : Build regression models correlating substituent effects (Hammett σ) with inhibitory potency .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.